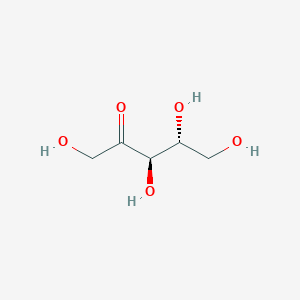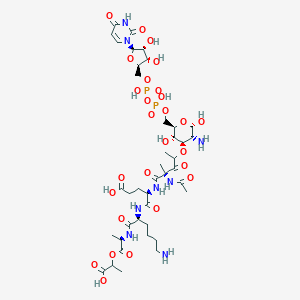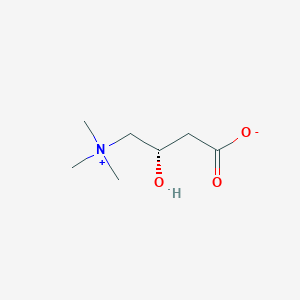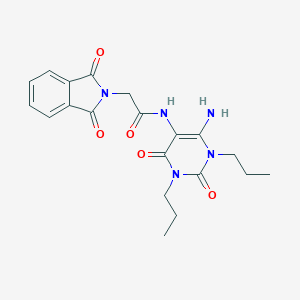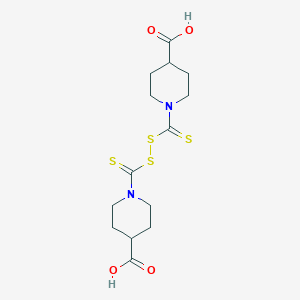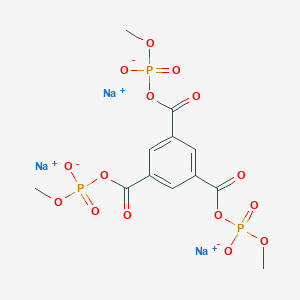
Trimesoyl tris(methyl phosphate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trimesoyl tris(methyl phosphate) is a chemical compound that belongs to the class of organophosphate esters. It is widely used in scientific research due to its unique properties, including its ability to act as a flame retardant, plasticizer, and lubricant. Trimesoyl tris(methyl phosphate) is also used in the synthesis of various polymers and resins.
Wirkmechanismus
Trimesoyl tris(methyl phosphate) acts as a flame retardant by releasing phosphoric acid when exposed to heat. The phosphoric acid reacts with the flame, forming a protective layer that prevents the material from catching fire. As a plasticizer, trimesoyl tris(methyl phosphate) improves the flexibility and durability of the polymer by reducing its glass transition temperature. As a lubricant, it reduces friction between metal surfaces, improving their wear resistance and reducing their corrosion.
Biochemical and Physiological Effects:
Trimesoyl tris(methyl phosphate) has not been extensively studied for its biochemical and physiological effects. However, it is known to be toxic to aquatic organisms and may cause skin irritation and eye damage in humans. It is also a suspected endocrine disruptor, which means that it may interfere with the normal functioning of hormones in the body.
Vorteile Und Einschränkungen Für Laborexperimente
Trimesoyl tris(methyl phosphate) has several advantages for lab experiments. It is a versatile compound that can be used in a variety of applications, including flame retardancy, plasticization, and lubrication. It is also relatively inexpensive and easy to synthesize. However, trimesoyl tris(methyl phosphate) may pose a risk to human health and the environment, which should be taken into consideration when using it in lab experiments.
Zukünftige Richtungen
There are several future directions for the use of trimesoyl tris(methyl phosphate) in scientific research. One area of interest is the development of safer flame retardants that do not pose a risk to human health and the environment. Another area of research is the use of trimesoyl tris(methyl phosphate) as a lubricant in the manufacturing of nanomaterials. Additionally, trimesoyl tris(methyl phosphate) may have potential applications in the field of biomedicine, such as drug delivery and tissue engineering.
Synthesemethoden
Trimesoyl tris(methyl phosphate) can be synthesized by the reaction of trimellitic anhydride with methanol and phosphorus oxychloride. The reaction takes place in the presence of a catalyst, such as pyridine or triethylamine. The resulting product is a colorless liquid that is soluble in organic solvents, such as chloroform and benzene.
Wissenschaftliche Forschungsanwendungen
Trimesoyl tris(methyl phosphate) has several applications in scientific research. It is commonly used as a flame retardant in the manufacturing of plastics, textiles, and other materials. It is also used as a plasticizer in the production of polyvinyl chloride (PVC) and other polymers. Additionally, trimesoyl tris(methyl phosphate) is used as a lubricant in the manufacturing of metalworking fluids.
Eigenschaften
CAS-Nummer |
142457-58-7 |
|---|---|
Molekularformel |
C12H12Na3O15P3 |
Molekulargewicht |
558.1 g/mol |
IUPAC-Name |
trisodium;[3,5-bis[[methoxy(oxido)phosphoryl]oxycarbonyl]benzoyl] methyl phosphate |
InChI |
InChI=1S/C12H15O15P3.3Na/c1-22-28(16,17)25-10(13)7-4-8(11(14)26-29(18,19)23-2)6-9(5-7)12(15)27-30(20,21)24-3;;;/h4-6H,1-3H3,(H,16,17)(H,18,19)(H,20,21);;;/q;3*+1/p-3 |
InChI-Schlüssel |
NXGXAQYOJLTELA-UHFFFAOYSA-K |
SMILES |
COP(=O)([O-])OC(=O)C1=CC(=CC(=C1)C(=O)OP(=O)([O-])OC)C(=O)OP(=O)([O-])OC.[Na+].[Na+].[Na+] |
Kanonische SMILES |
COP(=O)([O-])OC(=O)C1=CC(=CC(=C1)C(=O)OP(=O)([O-])OC)C(=O)OP(=O)([O-])OC.[Na+].[Na+].[Na+] |
Andere CAS-Nummern |
142457-58-7 |
Synonyme |
TMTMP trimesoyl tris(methyl phosphate) trimesoyl tris(methyl phosphate) trisodium salt |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




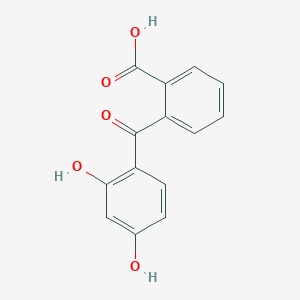
![[(3R,4R,5R)-4-Amino-5-(hydroxymethyl)pyrrolidin-3-YL]methanol](/img/structure/B119478.png)

![(1R,8S,11S,14R,15Z,17R,18R,20R,22S,23Z,25E,27E,29S,31S,34R)-1,17-dihydroxy-11-[(2R)-1-[(1S,3R,4R)-4-hydroxy-3-methoxycyclohexyl]propan-2-yl]-18,29-dimethoxy-14,16,20,22,28,34-hexamethyl-10,35-dioxa-4-azatricyclo[29.3.1.04,8]pentatriaconta-15,23,25,27-tetraene-2,3,9,13,19-pentone](/img/structure/B119483.png)
![Methyl (2S,3S)-3-{[tert-butyl(dimethyl)silyl]oxy}-2-methylbutanoate](/img/structure/B119488.png)

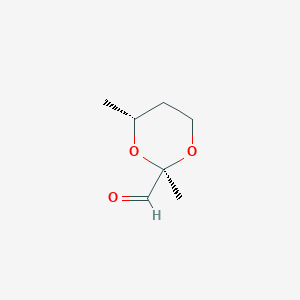
![[1',2',3',4',5'-13C5]ribothymidine](/img/structure/B119499.png)
